2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
This compound is an N-substituted acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl moiety, a furan-2-ylmethyl group, and a 2-(thiophen-2-yl)ethyl substituent. The pyrrolidine dione core is a common pharmacophore in medicinal chemistry, often associated with anticonvulsant, anti-inflammatory, or enzyme-inhibitory activity .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15-5-6-16(21)19(15)12-17(22)18(11-13-3-1-9-23-13)8-7-14-4-2-10-24-14/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDZCGPTURRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 1219845-16-5) is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring, a furan moiety, and a thiophene group. This article explores the biological activity of this compound, with a focus on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 332.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₄S |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 1219845-16-5 |
The biological activity of this compound is likely mediated through its interaction with various molecular targets such as enzymes and receptors. The presence of the furan and thiophene rings suggests potential reactivity that could influence biochemical pathways. Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects.
Antioxidant Activity
Studies have shown that compounds containing furan and thiophene moieties often exhibit significant antioxidant properties. The antioxidant activity is crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Properties
Research indicates that derivatives of similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, compounds with dioxopyrrolidine structures have demonstrated anti-inflammatory effects in vitro.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Antioxidant Effects : A study evaluating furan-containing compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in cellular models. The compound's structure allows it to scavenge free radicals effectively.
- Anti-inflammatory Mechanism : In vitro assays indicated that the compound inhibited the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory conditions.
- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound’s furan and thiophene substituents contrast with the phenyl/benzyl groups in analogs. Thiophene’s sulfur atom may enhance lipophilicity and metal-binding capacity compared to phenyl .
- Fluorinated analogs (e.g., Compound 26, compound) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the target compound lacks halogenation .
- Melting points for phenyl-substituted analogs (129–176°C) suggest moderate crystallinity, while the target compound’s heterocycles may reduce melting points due to steric hindrance .
Q & A
Basic: What are the established synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation reactions under anhydrous conditions .
- Step 2: Coupling of the thiophen-2-ylethyl group using thioacetamide intermediates in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Step 3: Incorporation of the 2,5-dioxopyrrolidin-1-yl moiety through carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Optimization: - Temperature Control: Elevated temperatures (70–90°C) enhance reaction rates but require monitoring to avoid decomposition .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to improve regioselectivity in heterocyclic substitutions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol ensure >95% purity .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and pyrrolidinone (δ 2.5–3.5 ppm) .
- ¹³C NMR: Confirms carbonyl groups (δ 170–175 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times are calibrated against standards .
- Mass Spectrometry (MS):
- High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁N₂O₃S: 345.12) .
Advanced: How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?
Methodological Answer:
- Hypothesis Testing:
- Impurity Analysis: Compare with side products (e.g., hydrolyzed acetamide derivatives) using LC-MS .
- Dynamic Effects: Variable-temperature NMR (e.g., 25°C vs. 60°C) to detect conformational exchange broadening .
- Advanced Techniques:
Advanced: What computational methods (e.g., DFT, molecular docking) are suitable for studying reaction mechanisms or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Docking:
- Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2) via thiophene and pyrrolidinone moieties .
- MD Simulations:
- GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Advanced: How can researchers address contradictory biological activity data in different assay systems?
Methodological Answer:
- Assay-Specific Variables:
- Cell Permeability: Compare results in cell-free (e.g., enzyme inhibition) vs. cellular assays; use logP calculations (ClogP ≈ 2.1) to assess membrane penetration .
- Metabolic Stability: Pre-incubate compound with liver microsomes to identify degradation products via LC-MS .
- Statistical Analysis:
- Apply ANOVA to evaluate inter-assay variability; p < 0.05 indicates significant discrepancies .
Advanced: What strategies mitigate side reactions during functionalization of the pyrrolidinone ring?
Methodological Answer:
- Protection/Deprotection:
- Temporarily protect the dioxopyrrolidinone carbonyl with tert-butyldimethylsilyl (TBS) groups during alkylation steps .
- Solvent Effects:
- Use dichloromethane (low polarity) to minimize nucleophilic attack on the carbonyl .
- Catalytic Control:
- Employ Pd(OAc)₂ with triphenylphosphine to direct cross-coupling reactions selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
